molecular formula C22H14ClFO2 B5304118 2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione

2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione

Cat. No. B5304118
M. Wt: 364.8 g/mol
InChI Key: YYNWMZPDNVHMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione, commonly known as CFID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFID belongs to the class of indene-1,3-dione derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The exact mechanism of action of CFID is not fully understood. However, studies have suggested that CFID exerts its biological activities by modulating various signaling pathways in cells. For example, CFID has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer. CFID has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
CFID has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CFID can induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of macrophages, and reduce the production of pro-inflammatory cytokines. CFID has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

CFID has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its biological activities. However, CFID also has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CFID is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for research on CFID. One area of interest is the development of more efficient synthesis methods for CFID and its derivatives. Another area of interest is the investigation of the molecular targets and signaling pathways that are modulated by CFID. This could provide insights into the mechanism of action of CFID and help identify potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of CFID in animal models and human clinical trials.

Synthesis Methods

The synthesis of CFID involves the reaction of 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure CFID.

Scientific Research Applications

CFID has been extensively studied for its potential therapeutic applications. Studies have shown that CFID exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. CFID has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, CFID has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the reverse transcriptase enzyme.

properties

IUPAC Name

2-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFO2/c23-16-11-9-15(10-12-16)22(13-14-5-1-4-8-19(14)24)20(25)17-6-2-3-7-18(17)21(22)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNWMZPDNVHMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indane-1,3-dione, 2-(4-chlorophenyl)-2-(2-fluorobenzyl)-

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